Hydroxy-PEG5-t-butyl ester

Description

Overview of PEG in Biomedical and Pharmaceutical Sciences

Polyethylene (B3416737) Glycol (PEG) is a synthetic, linear polymer composed of repeating ethylene (B1197577) glycol units. frontiersin.org Its prominence in the biomedical and pharmaceutical sectors stems from a unique combination of properties, including high water solubility, biocompatibility, low toxicity, and minimal immunogenicity. chempep.comscielo.br The process of covalently attaching PEG chains to molecules, known as PEGylation, has been a cornerstone of drug development since the 1970s. chempep.com

PEGylation confers several advantages to therapeutic molecules. It can enhance their solubility and stability, protect them from enzymatic degradation, and prolong their circulation time in the bloodstream by reducing clearance by the kidneys. frontiersin.orgscielo.brnih.gov This modification can also shield antigenic sites on proteins, thereby reducing the immune response against them. scielo.br Consequently, PEGylation has been successfully applied to a wide range of biopharmaceuticals, including proteins, peptides, and small molecule drugs, leading to improved therapeutic outcomes. nih.govmolecularcloud.org

Significance of PEG Linkers in Modern Chemical Biology

In the realm of chemical biology, PEG linkers, or spacers, have become vital tools for connecting different molecular entities. chempep.comaxispharm.com These linkers are not merely inert connectors; they actively modulate the properties of the resulting conjugate. axispharm.com The applications of PEG linkers are diverse and include their use in creating antibody-drug conjugates (ADCs), where they link a potent cytotoxic drug to a specific antibody, and in the development of PROTACs (Proteolysis-Targeting Chimeras), which are designed to selectively degrade target proteins. sigmaaldrich.combiochempeg.com

The length of the PEG spacer is a critical parameter that can influence the flexibility, mobility, and binding efficiency of the conjugated molecule. researchgate.net By carefully selecting the PEG linker, researchers can fine-tune the physicochemical and pharmacokinetic properties of a bioconjugate to optimize its performance. rsc.org

Introduction to Hydroxy-PEG5-t-butyl Ester as a Heterobifunctional Crosslinker

This compound is a specialized, monodisperse PEG derivative that functions as a heterobifunctional crosslinker. sigmaaldrich.comcd-bioparticles.net This means it possesses two different reactive functional groups at its termini, allowing for the sequential and controlled conjugation of two different molecules. sigmaaldrich.com This characteristic makes it a valuable reagent in the synthesis of complex biomolecules and other chemical tools for medicinal chemistry and chemical biology. sigmaaldrich.comlookchem.com

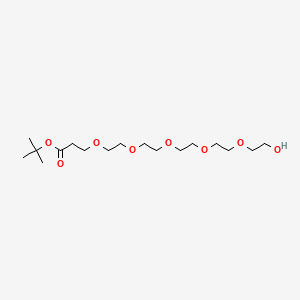

The defining characteristic of this compound lies in its two distinct terminal groups: a hydroxyl (-OH) group and a tert-butyl ester group. sigmaaldrich.com The hydroxyl group provides a site for further chemical modification or attachment to other molecules. cd-bioparticles.netlookchem.com The tert-butyl ester serves as a protecting group for a carboxylic acid. sigmaaldrich.com This protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent conjugation reactions. sigmaaldrich.comlookchem.com This orthogonal reactivity is crucial for the stepwise assembly of complex molecular architectures.

The "PEG5" designation in this compound indicates the presence of a spacer composed of five repeating ethylene glycol units. sigmaaldrich.combroadpharm.com This PEG spacer is hydrophilic and significantly increases the aqueous solubility of the molecule and any hydrophobic molecules it is attached to. sigmaaldrich.comlookchem.combroadpharm.com This enhanced solubility is a major advantage in biological applications, as many bioactive molecules are poorly soluble in aqueous environments, which can limit their efficacy. axispharm.comrsc.org The PEG5 spacer helps to overcome this limitation, facilitating the handling and application of these molecules in biological systems.

Detailed Research Findings

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Chemical Formula | C17H34O8 | sigmaaldrich.com |

| Molecular Weight | 366.45 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Functional Groups | Hydroxyl, tert-Butyl Ester | sigmaaldrich.com |

| PEG Spacer Length | 5 ethylene glycol units | sigmaaldrich.com |

| Key Application | Heterobifunctional Crosslinker | sigmaaldrich.com |

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYKXOAOLAFMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Hydroxy Peg5 T Butyl Ester

Synthesis Pathways and Strategies

General Synthetic Approaches for PEGylated Compounds

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to enhance the therapeutic properties of drugs and nanoparticles. biosyn.comnih.gov The primary goals of PEGylation are to improve systemic circulation time and reduce immunogenicity. nih.gov

General methods for creating PEGylated compounds involve either the self-assembly of molecules that already contain PEG or the modification of a pre-existing surface with PEG. nih.gov A key factor in the effectiveness of PEGylation is the surface density of the PEG on the nanoparticle. nih.gov

There are two main self-assembly techniques used to create PEGylated nanoparticles:

Nanoprecipitation (Solvent Diffusion): This one-step method is favored for producing long-circulating, biodegradable PEGylated nanoparticles for intravenous drug delivery. It involves dissolving PEG-containing molecules and the drug in a water-miscible organic solvent. nih.gov

Emulsification (Solvent Evaporation or Nanoemulsion): This is another common self-assembly technique. nih.gov

Site-specific PEGylation is a more advanced approach that allows for the attachment of a single PEG molecule at a precise location on a protein. This technique minimizes interference with the biological function of the protein and results in a more uniform product that is easier to purify and reproduce. biosyn.com Common strategies for site-specific PEGylation include:

N-terminal specific PEGylation: Targeting the free amino group at the beginning of a protein chain.

Thiol-selective PEGylation: Modifying free cysteine residues that are naturally present or have been genetically introduced into the protein.

Disulfide site-specific PEGylation: Targeting native cysteine residues that form disulfide bridges.

Histidine tag PEGylation: Attaching PEG to a histidine tag that has been added to the protein.

Incorporation of non-natural amino acids: Using genetic manipulation to introduce amino acids with unique reactive groups for PEGylation.

Site-directed enzymatic PEGylation: Utilizing enzymes that can specifically modify certain amino acid side chains.

The choice of PEGylation chemistry depends on the specific characteristics of the molecule being modified. biosyn.com Commercially available activated PEGs typically fall into three categories: acylating reagents, alkylating reagents, and thiol-reactive reagents. creativepegworks.com

Specific Synthesis of Hydroxy-PEG5-t-butyl Ester

This compound is a heterobifunctional crosslinker. sigmaaldrich.com It possesses a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other. sigmaaldrich.combroadpharm.com The hydrophilic PEG linker enhances its solubility in aqueous environments, which is beneficial for biological applications. sigmaaldrich.combroadpharm.com The hydroxyl group can be used for further chemical modifications, while the t-butyl ester can be removed under acidic conditions to reveal the carboxylic acid. broadpharm.comcd-bioparticles.net This compound is often used as a building block in the synthesis of more complex molecules like antibody-drug conjugates and PROTACs (proteolysis-targeting chimeras). sigmaaldrich.com

Utilizing (Boc)₂O for tert-Butyl Ester Formation in PEG Chemistry

Di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride, is a key reagent in organic synthesis, primarily for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines. chempep.comlookchem.com This process converts the amine into a carbamate, which alters its reactivity and allows for subsequent chemical transformations that would otherwise affect the amine group. chempep.com The Boc group is stable under most basic and nucleophilic conditions but can be readily removed with acids. chempep.com

The esterification of carboxylic acids with alcohols using (Boc)₂O in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP) is a convenient method for producing a wide variety of esters. researchgate.net This method is advantageous because the byproducts, t-butanol and carbon dioxide, are volatile and easily removed. researchgate.net

A novel and efficient method for synthesizing tert-butyl esters involves using (Boc)₂O as the tert-butyl source with electromagnetic milling. rsc.orgresearchgate.net This sustainable approach is solvent-free, base-free, and does not require heating, making it an environmentally friendly option. rsc.orgresearchgate.net The neutral reaction conditions are particularly useful for modifying sensitive molecules. rsc.org

The reaction of (Boc)₂O with an alcohol in the presence of a catalyst like Yb(OTf)₃ can lead to the formation of tert-butyl ethers. acs.org Interestingly, when salicylic (B10762653) acid is reacted with (Boc)₂O and Yb(OTf)₃, it selectively forms the tert-butyl ester without any ether formation. acs.org

Eco-friendly and Sustainable Synthesis Approaches for tert-Butyl Esters

The development of environmentally friendly methods for chemical synthesis is a growing area of research. For the synthesis of tert-butyl esters, several sustainable approaches have been developed.

One such method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. rsc.orgamanote.com This flow process has been shown to be more efficient, versatile, and sustainable compared to traditional batch methods. rsc.org

Another green chemistry approach involves the use of electromagnetic milling for the synthesis of tert-butyl esters from (Boc)₂O. rsc.orgresearchgate.net This method is notable for being solvent-free, base-free, and operating at ambient temperature, which significantly reduces its environmental impact. rsc.org The use of magnetized ferromagnetic rods as grinding media introduces a novel bond activation mechanism. rsc.org

Aqueous phosphoric acid is another environmentally benign reagent that can be used for the deprotection of tert-butyl esters. organic-chemistry.orgacs.org It is an economical and safe alternative to many other acids commonly used for this purpose. acs.org

Functional Group Transformations

Deprotection of the tert-Butyl Ester under Acidic Conditions

The tert-butyl ester group is a common protecting group for carboxylic acids. Its removal, or deprotection, is typically achieved under acidic conditions. chempep.com

A solution of the Ugi product in a 1:1 mixture of dichloromethane (B109758) and trifluoroacetic acid (TFA) can be stirred at room temperature for 5 hours to cleave the tert-butyl ester. rsc.org After evaporation of the solvents, the residue is dissolved in dichloromethane and washed with water and saturated sodium chloride solution to isolate the deprotected product. rsc.org

Aqueous phosphoric acid (85 wt%) is an effective and environmentally friendly reagent for the deprotection of tert-butyl esters. organic-chemistry.orgacs.org The reaction conditions are mild and demonstrate good selectivity, tolerating other acid-sensitive groups. acs.org

The CeCl₃·7H₂O-NaI system in acetonitrile (B52724) offers a method for the selective cleavage of tert-butyl esters in the presence of N-Boc protecting groups, which is the reverse of the usual selectivity seen under acidic conditions. organic-chemistry.org This method involves refluxing the tert-butyl ester with a suspension of CeCl₃·7H₂O and NaI. organic-chemistry.org

Chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups can also be achieved using ZnBr₂ in dichloromethane. nih.gov While N-Boc and N-trityl groups are not stable under these conditions, other amine protecting groups are compatible. nih.gov

| Reagent/System | Conditions | Selectivity | Reference |

| Dichloromethane/TFA (1:1) | Room temperature, 5 hours | Cleaves tert-butyl ester | rsc.org |

| Aqueous Phosphoric Acid (85 wt%) | Room temperature | Good selectivity for tert-butyl esters over other acid-sensitive groups | organic-chemistry.orgacs.org |

| CeCl₃·7H₂O-NaI in Acetonitrile | Refluxing | Selectively cleaves tert-butyl esters in the presence of N-Boc groups | organic-chemistry.org |

| ZnBr₂ in Dichloromethane | - | Chemoselective hydrolysis of tert-butyl esters; N-Boc and N-trityl groups are labile | nih.gov |

Derivatization of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound is a key site for chemical modification, enabling the introduction of a wide array of functional groups. broadpharm.comcd-bioparticles.netbiochempeg.com This versatility makes it a valuable building block in the synthesis of more complex molecules, such as those used in bioconjugation and drug delivery. sigmaaldrich.combiochempeg.com The derivatization of this hydroxyl group can be achieved through various standard organic reactions.

The conversion of the terminal hydroxyl group to other essential functionalities like carboxylic acids, amines, and sulfhydryls expands the utility of the this compound scaffold.

Carboxylic Acids: The terminal hydroxyl group can be oxidized to a carboxylic acid. This transformation introduces a second carboxylic acid moiety to the molecule, which can be useful for further conjugation reactions. google.com The resulting di-acid can be used to link two different molecules or to create polymers.

Amines: The hydroxyl group can be converted to an amine through a two-step process. First, the hydroxyl group is typically converted to a good leaving group, such as a tosylate or mesylate. google.com Subsequent reaction with an azide (B81097) source, followed by reduction, yields the primary amine. biochempeg.com Alternatively, direct displacement with ammonia (B1221849) or a protected amine can be employed.

Sulfhydryls: To introduce a sulfhydryl (thiol) group, the hydroxyl group is first activated, often by tosylation. The tosylate is then displaced by a sulfur nucleophile, such as thioacetate. Finally, hydrolysis of the resulting thioester under basic conditions liberates the free sulfhydryl group. google.com

The terminal hydroxyl group of this compound can be readily converted into a variety of other reactive functional groups, significantly broadening its applications in chemical synthesis and bioconjugation. biochempeg.com

| Functional Group | Description |

| Alkyne | The hydroxyl group can be reacted with an alkyne-containing reagent, such as propargyl bromide, in the presence of a base to form an ether linkage. The resulting alkyne-terminated PEG linker is a valuable partner for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." creative-biolabs.com |

| NHS Ester | N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary and secondary amines, forming stable amide bonds. To introduce an NHS ester, the terminal hydroxyl group is first oxidized to a carboxylic acid. The carboxylic acid is then activated with N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent in the presence of N-hydroxysuccinimide. google.comcreative-biolabs.com |

| PFP Ester | Pentafluorophenyl (PFP) esters are another class of activated esters used for amine acylation. They are often more stable to hydrolysis than NHS esters. The synthesis involves the reaction of the terminal carboxylic acid (obtained from the oxidation of the hydroxyl group) with pentafluorophenol (B44920) in the presence of a carbodiimide. |

| Tosyl | The hydroxyl group can be converted to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. broadpharm.comchemicalbook.com The tosyl group is an excellent leaving group, making the resulting Tosyl-PEG5-t-butyl ester a versatile intermediate for nucleophilic substitution reactions to introduce amines, azides, thiols, and other functionalities. broadpharm.comchemicalbook.comcd-bioparticles.net |

| Azide | An azide group can be introduced by first converting the hydroxyl group to a good leaving group (e.g., tosylate or bromide) and then displacing it with an azide salt, such as sodium azide. biochempeg.combroadpharm.combroadpharm.com Azide-functionalized PEGs are widely used in click chemistry. biochempeg.combroadpharm.com |

| Bromide | Direct conversion of the hydroxyl group to a bromide can be achieved using various brominating agents, such as phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) in combination with triphenylphosphine. The resulting bromo-PEG derivative is a useful precursor for introducing other functional groups via nucleophilic substitution. |

Formation of Carboxylic Acids, Amines, and Sulfhydryls

Selective Conversion of tert-Butyl Esters to Acid Chlorides

A significant advantage of the t-butyl ester protecting group is its susceptibility to selective cleavage under specific conditions to yield a highly reactive acid chloride. organic-chemistry.orgresearchgate.net Research has demonstrated that tert-butyl esters can be converted directly to acid chlorides by treatment with thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction is noteworthy for its selectivity, as other common ester types, such as methyl, ethyl, and benzyl (B1604629) esters, remain largely unaffected under the same conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org

The reaction proceeds at room temperature and typically provides high yields of the corresponding acid chloride. organic-chemistry.orgresearchgate.net This method offers a streamlined approach to generating acid chlorides from their t-butyl ester precursors, bypassing the need for a separate deprotection step to the carboxylic acid followed by chlorination. organic-chemistry.org The resulting acid chloride is a versatile intermediate that can readily react with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively. organic-chemistry.org

Advanced Applications in Bioconjugation and Drug Delivery Systems

Bioconjugation Strategies Utilizing Hydroxy-PEG5-t-butyl Estercd-bioparticles.netsigmaaldrich.com

Hydroxy-PEG5-t-butyl ester is a heterobifunctional linker, meaning it possesses two different reactive functional groups. sigmaaldrich.com This allows for a two-step sequential conjugation, providing greater control over the final bioconjugate structure. The hydroxyl (-OH) group provides a site for further chemical modification or attachment, while the t-butyl ester protects a carboxylic acid group. cd-bioparticles.netbroadpharm.com This protecting group can be removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent conjugation reactions. cd-bioparticles.netbroadpharm.com The polyethylene (B3416737) glycol (PEG) portion of the molecule is a flexible, hydrophilic chain that imparts water solubility to the linker and any molecule it is attached to. sigmaaldrich.combroadpharm.com

Conjugation with Small Moleculescd-bioparticles.netsigmaaldrich.com

The unique structure of this compound makes it an ideal linker for the modification of small molecule drugs. The hydroxyl group can be derivatized to introduce a variety of other functionalities, allowing for tailored conjugation strategies. For instance, the hydroxyl group can be activated or replaced with a more reactive group to facilitate attachment to a small molecule. Once conjugated, the t-butyl ester can be deprotected to reveal the carboxylic acid, which can then be used to link the small molecule-PEG conjugate to another molecule, such as a targeting ligand or a carrier protein. sigmaaldrich.comcd-bioparticles.net

A significant application of this strategy is in the development of Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.combiochempeg.com PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. biochempeg.com this compound and its derivatives are frequently used as linkers to connect the target protein-binding ligand and the E3 ligase-binding ligand. sigmaaldrich.combiochempeg.commedchemexpress.com The PEG component of the linker is crucial in these constructs, as it increases the solubility and cell permeability of the PROTAC molecule. biochempeg.com By systematically varying the length of the PEG linker, researchers can optimize the distance and orientation between the two ligands, which is critical for efficient protein degradation. biochempeg.com

| Feature | Description | Reference(s) |

| Functionality | Heterobifunctional linker with a hydroxyl group and a t-butyl protected carboxylic acid. | sigmaaldrich.comsigmaaldrich.com |

| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous solutions. | sigmaaldrich.combroadpharm.com |

| PROTACs | Used as a linker in PROTACs to connect target-binding and E3 ligase-binding ligands. | sigmaaldrich.combiochempeg.commedchemexpress.com |

| Customization | The hydroxyl group can be modified to introduce other reactive functionalities. | cd-bioparticles.net |

Conjugation with Biomolecules (Proteins, Peptides, Oligonucleotides)cd-bioparticles.netsigmaaldrich.com

The principles of bioconjugation with this compound extend to large biomolecules such as proteins, peptides, and oligonucleotides. sigmaaldrich.combroadpharm.com The process, often referred to as PEGylation, involves the covalent attachment of PEG chains to the biomolecule. acs.org This modification can significantly enhance the therapeutic properties of these biomolecules.

For protein and peptide conjugation, the hydroxyl group of the linker can be activated to react with specific amino acid residues on the protein surface, such as lysine (B10760008) or cysteine. thermofisher.com The hydrophilic PEG chain then shields the biomolecule from proteolytic enzymes and the host immune system, leading to a longer circulation half-life and reduced immunogenicity. acs.org

In the case of oligonucleotides, PEGylation can improve their delivery into cells and protect them from nuclease degradation. The hydroxyl group of this compound can be functionalized to react with the terminal phosphate (B84403) groups or other modified bases within the oligonucleotide sequence. This strategy is particularly relevant for the development of antisense oligonucleotides and siRNA therapeutics.

| Biomolecule | Conjugation Strategy | Key Benefits | Reference(s) |

| Proteins/Peptides | Activation of the hydroxyl group to react with amino acid residues (e.g., lysine, cysteine). | Increased half-life, reduced immunogenicity, enhanced stability. | acs.orgthermofisher.com |

| Oligonucleotides | Functionalization of the hydroxyl group to react with terminal phosphates or modified bases. | Improved cellular uptake, protection from nuclease degradation. | broadpharm.com |

Role in Improving Pharmacokinetic Properties of Therapeutic Agentsbroadpharm.combiochempeg.com

A primary driver for the use of this compound in bioconjugation is its profound impact on the pharmacokinetic profile of therapeutic agents. The attachment of the hydrophilic PEG chain to a drug molecule can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) properties.

Impact on Biomacromolecule Modification and Stabilitybroadpharm.com

Beyond improving pharmacokinetics, the conjugation of this compound can also enhance the physical and chemical stability of biomacromolecules. broadpharm.comacs.org The flexible PEG chain can act as a "molecular shield," protecting the biomolecule from aggregation and denaturation. acs.org This is particularly important for protein therapeutics, which can be prone to instability during storage and administration.

Research has shown that PEGylation can increase the thermal stability of proteins, making them more resistant to heat-induced unfolding and aggregation. acs.org This enhanced stability can lead to a longer shelf-life for the therapeutic product and can also be beneficial in applications where the biomolecule may be exposed to harsh conditions.

Drug Delivery Systems Development

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to transport therapeutic agents to their target sites in a controlled and efficient manner. This compound and similar PEGylated compounds play a pivotal role in the design and fabrication of these advanced delivery vehicles.

Application in Enhancing Drug Solubility and Bioavailabilitybiochempeg.comglycomindsynth.com

A significant challenge in drug development is the poor aqueous solubility of many promising therapeutic compounds. axispharm.com Low solubility can lead to poor absorption and low bioavailability, ultimately hindering the clinical translation of these drugs. PEGylation, facilitated by linkers like this compound, offers a powerful strategy to overcome this limitation. biochempeg.comaxispharm.com

Integration into Targeted Drug Delivery Systems

The process of attaching PEG chains, known as PEGylation, can create a protective shield around the therapeutic payload. biochempeg.com This "stealth" effect minimizes recognition by the immune system and reduces enzymatic degradation, further enhancing the stability and lifespan of the drug in vivo. biochempeg.comekb.eg The flexibility of the PEG chain also improves the mobility and functional stability of the conjugated molecule. This strategic integration leads to more efficient and targeted delivery of therapeutics.

Formulation of Nanoparticles for Enhanced Targeted Therapy

In the realm of nanotechnology, this compound is utilized in the surface modification of nanoparticles to create more effective drug delivery vehicles. smolecule.com The PEGylation of nanoparticles improves their stability and prevents aggregation in biological fluids, which is essential for reliable and accurate targeting. mdpi.com The hydrophilic PEG chains form a steric barrier on the nanoparticle surface, which reduces non-specific binding of proteins (opsonization) and subsequent uptake by the mononuclear phagocyte system. ekb.egnih.gov This allows the nanoparticles to circulate for longer periods, increasing the probability of reaching their target tissue. nih.govmdpi.com

Furthermore, the terminal hydroxyl group of the ester can be functionalized to attach targeting ligands, such as antibodies or peptides, to the nanoparticle surface. broadpharm.com This active targeting strategy enables the nanoparticles to specifically bind to receptors that are overexpressed on the surface of cancer cells, leading to enhanced cellular uptake and more potent therapeutic effects. technologynetworks.com The use of PEG linkers like this compound in nanoparticle formulations is a key strategy for improving the efficacy of targeted cancer therapies. chemimpex.com

Use in Prodrug Synthesis for Improved Therapeutic Efficacy

This compound serves as a valuable component in the synthesis of prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. chemimpex.comijpsonline.com The t-butyl ester group itself can act as a promoiety, a temporary chemical modification that improves the drug's properties. ijpsonline.comnih.gov For instance, ester prodrugs can be designed to enhance the bioavailability of drugs with poor solubility. ijpsonline.comnih.gov

The PEG linker in this compound can be attached to a drug molecule, often through its hydroxyl or amine groups, via a spacer that is designed to be cleaved under specific physiological conditions, either chemically or enzymatically. ijpsonline.com This allows for controlled release of the active drug at the target site, which can improve therapeutic efficacy and reduce systemic toxicity. Research has shown that tert-butyl ester prodrugs can exhibit enhanced metabolic stability and improved tumor delivery of anticancer agents. nih.gov

Specific Applications in Therapeutic Modalities

The versatility of this compound extends to its application in several cutting-edge therapeutic modalities, where its properties as a linker are paramount.

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. sinopeg.com The linker that connects the antibody to the payload is a critical component of the ADC, influencing its stability, solubility, and pharmacokinetic profile. biochempeg.com

This compound is an example of a building block used to construct these linkers. sigmaaldrich.comsigmaaldrich.com The PEG portion of the linker enhances the water solubility and stability of the ADC, which is particularly important when dealing with hydrophobic drug payloads. sinopeg.com By improving the hydrophilicity of the conjugate, PEG linkers can reduce aggregation, a common issue that can lead to inactive ADCs and potential immunogenicity. biochempeg.comsinopeg.com The defined length of the PEG5 linker can also influence the drug-to-antibody ratio (DAR), a key parameter that affects the efficacy and toxicity of the ADC. sinopeg.com Several approved ADCs, such as Trodelvy® and Zynlonta®, incorporate PEG moieties in their linker technology to enhance their in vivo performance. technologynetworks.combiochempeg.com

Proteolysis-Targeting Chimeras (PROTAC® Molecules)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. biochempeg.commedchemexpress.com A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com

Ligand and Polypeptide Synthesis Support

In the synthesis of complex biomolecules such as ligands and polypeptides, protecting groups are essential to prevent unwanted side reactions. iris-biotech.de The t-butyl ester group of this compound serves as a protecting group for the carboxylic acid functionality. iris-biotech.degoogle.com In solid-phase peptide synthesis (SPPS), for example, orthogonal protecting group strategies are commonly employed. iris-biotech.de The tert-butyl (tBu) group is often used to protect the side chains of amino acids like aspartic acid and glutamic acid. iris-biotech.de This protection is stable under the basic conditions used to remove the Fmoc protecting group from the N-terminus but can be readily cleaved with a strong acid like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.de

The hydroxyl group of this compound can be used for conjugation to other molecules or for immobilization on a solid support. biochempeg.com Its utility as a building block extends to the synthesis of various active compounds for applications in new materials and functional coatings. biochempeg.com The ability to selectively deprotect the t-butyl ester allows for controlled chemical manipulation, making it a versatile tool in the synthesis of complex ligands and modified polypeptides. chemimpex.combiochempeg.com

Research Methodologies for Characterization and Evaluation

Characterization of Solubility and Hydrophilic Properties

The inclusion of the PEG spacer is a key design feature of Hydroxy-PEG5-t-butyl ester, intended to impart favorable physicochemical properties, particularly concerning its behavior in aqueous and organic media.

The covalent attachment of a polyethylene (B3416737) glycol chain, a process known as PEGylation, is a well-established strategy for increasing the aqueous solubility of hydrophobic molecules. nih.gov The PEG5 chain in this compound, although short, significantly enhances its hydrophilic character. sigmaaldrich.combroadpharm.comcd-bioparticles.net This is because the ether oxygens in the repeating ethylene (B1197577) glycol units can form hydrogen bonds with water molecules, leading to increased solubility in aqueous solutions. jst.go.jp

The enhancement of water solubility is a critical property, making this compound suitable for use in biological applications where aqueous environments are prevalent. sigmaaldrich.comaxispharm.com Studies on various PEGylated compounds have consistently shown that conjugation to a PEG moiety improves water solubility, stability, and pharmacokinetic profiles. researchgate.netjst.go.jpnih.gov The hydroxyl group at one end of the molecule further contributes to its hydrophilicity.

The hydrodynamic size (or hydrodynamic radius, Rₕ) of a PEGylated molecule is a measure of its effective size in a particular solvent. researchgate.net This property is not fixed and is highly dependent on the interactions between the polymer chain and the solvent molecules. In a "good" solvent, the polymer chain will be fully extended, resulting in a larger hydrodynamic radius. In a "poor" solvent, the chain will adopt a more compact, coiled conformation, leading to a smaller hydrodynamic size. acs.org

For PEG, solvents like water, methanol, and acetone (B3395972) are considered good solvents, where the molecule will have a larger hydrodynamic size. acs.org The hydrodynamic radius of PEG molecules increases with the length of the PEG chain. researchgate.netacs.org While specific data for this compound is not detailed in the literature, studies on low molecular weight PEGs show that even short chains have a measurable hydrodynamic volume that influences their solution behavior. researchgate.net This solvent-dependent conformational flexibility is a hallmark of PEG chains and is a key factor in their utility as linkers and solubilizing agents.

Computational Modeling and Simulations

Molecular Dynamics (MD) Simulations for Solvation Behavior and Configurations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in a solvent, typically water, providing a detailed picture of its solvation and conformational dynamics.

Simulations of similar short-chain polyethylene glycol (PEG) derivatives in aqueous solutions reveal significant insights into the solvation process. github.iomdpi.com The ether oxygens of the PEG chain are key sites for interaction with water molecules, forming hydrogen bonds that dictate the solubility and conformation of the molecule. mdpi.comnih.gov The terminal hydroxyl group of this compound would also be expected to form strong hydrogen bonds with the surrounding water molecules.

The dynamic nature of these interactions means the molecule is not static but samples a range of configurations. The flexibility of the PEG linker allows it to switch between extended and more compact, folded conformations. acs.orgnih.gov The balance between the hydrophilic interactions of the PEG chain and the hydrophobic nature of the t-butyl group governs the equilibrium distribution of these conformational states.

Analysis of Radius of Gyration (Rg), Radial Distribution Function g(r), and Solvent Accessible Surface Area (SASA)

To quantify the insights gained from MD simulations, several analytical parameters are calculated from the simulation trajectories. These include the radius of gyration (Rg), the radial distribution function g(r), and the solvent-accessible surface area (SASA).

Radius of Gyration (Rg)

Studies on similar PEG-containing linkers have shown that the conformational flexibility of the PEG chain leads to a distribution of Rg values. nih.govnih.gov For instance, when the molecule adopts a more extended conformation to maximize interactions between the PEG chain and water, the Rg would be larger. Conversely, intramolecular interactions or hydrophobic effects involving the t-butyl ester could lead to folded states with a smaller Rg. acs.org The average Rg for a PEG5-containing molecule in water would likely be in the range of a few angstroms, reflecting its relatively short chain length.

Interactive Data Table: Representative Radius of Gyration (Rg) for PEG-like Molecules in Different States

| Conformation State | Typical Rg (Å) | Description |

| Extended | 4.5 - 6.0 | Molecule is stretched out, maximizing solvent interaction. |

| Globular/Compact | 3.0 - 4.0 | Molecule is folded, potentially due to intramolecular forces. |

| Average in Water | 3.5 - 5.0 | Time-averaged value reflecting a mix of conformations. |

Note: These values are illustrative and based on simulations of similar short-chain PEG derivatives. The exact Rg for this compound would depend on the specific force field and simulation conditions used.

Radial Distribution Function g(r)

The radial distribution function, g(r), describes the probability of finding a particle at a certain distance 'r' from a reference particle, compared to a random distribution. illinois.edu In the context of this compound in water, g(r) is used to analyze the structure of the solvent around different parts of the molecule.

For example, the g(r) between the ether oxygens of the PEG chain and the oxygen of water molecules would show a sharp first peak at a distance of approximately 2.7-2.9 Å, indicative of strong hydrogen bonding. mdpi.com This confirms the favorable solvation of the PEG segment. The g(r) around the hydrophobic methyl groups of the t-butyl ester would show a different profile, with a less structured first solvation shell, reflecting the disruption of the water hydrogen-bonding network. mdpi.com

Interactive Data Table: Key Peaks in Radial Distribution Functions for Solvated PEG Chains

| Atom Pair (Reference - Neighbor) | Peak Distance (r) in Å | Interpretation |

| PEG Ether Oxygen - Water Oxygen | ~2.8 | Strong hydrogen bond, indicating high local water density. mdpi.com |

| PEG Ether Oxygen - Water Hydrogen | ~1.8 | Hydrogen bond donor-acceptor distance. |

| Hydrophobic Carbon - Water Oxygen | >3.5 | Indicates water is excluded from the immediate vicinity. |

Note: These distances are typical values from MD simulations of PEG in water and are used here to illustrate the expected behavior for this compound.

Solvent Accessible Surface Area (SASA)

SASA measures the surface area of a molecule that is accessible to a solvent. researchgate.net It is a useful parameter for understanding the extent of interaction between a solute and a solvent. A higher SASA generally correlates with greater exposure to the solvent. For amphiphilic molecules like this compound, it is often useful to distinguish between the polar (hydrophilic) and non-polar (hydrophobic) SASA.

Computational studies on similar PEGylated molecules have shown that changes in conformation directly impact the SASA. acs.orgresearchgate.net In an extended conformation, both the polar PEG region and the non-polar t-butyl ester region would have a larger SASA. In a folded conformation, where the t-butyl ester might be partially shielded by the PEG chain, the non-polar SASA would decrease, a phenomenon driven by the hydrophobic effect. acs.org The ability to modulate the exposed polar and non-polar surface areas through conformational changes is a key aspect of the behavior of such linker molecules in different environments.

Q & A

Q. What is the role of Hydroxy-PEG5-t-butyl ester in organic synthesis, and how does its structure influence reactivity?

this compound is a PEGylated intermediate with a hydroxyl group and a tert-butyl ester. Its PEG spacer enhances solubility in polar solvents, while the tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is widely used in peptide and polymer synthesis to introduce hydrophilic PEG chains or as a precursor for functionalized linkers. For reproducible synthesis, ensure anhydrous conditions to prevent ester hydrolysis .

Q. What analytical methods are recommended for characterizing this compound and verifying its purity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and PEG chain integrity.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS expected [M+Na]⁺ = 389.4 g/mol).

- FTIR to identify ester carbonyl stretches (~1720 cm⁻¹). Always compare results with PubChem reference data .

Q. How should this compound be stored to maintain stability, and what are common solubility considerations?

Store at ≤ -20°C under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption. For solubility, use polar aprotic solvents (e.g., DMF, DMSO) or dichloromethane. Avoid aqueous buffers unless the tert-butyl ester is intentionally hydrolyzed. Pre-dry the compound under vacuum before use to minimize side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating this compound to bioactive molecules (e.g., peptides or proteins)?

Use Taguchi experimental design to evaluate critical parameters:

- Factors : Catalyst concentration (e.g., DCC/DMAP), solvent (DMF vs. THF), temperature (0–25°C), and stoichiometry (1:1 to 1:3).

- Orthogonal arrays (e.g., L9 array for 4 factors at 3 levels) reduce trial numbers while maximizing data robustness .

- Output metrics : Reaction yield (HPLC quantification) and conjugate stability (SEC or MALDI-TOF).

Example optimization table:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Catalyst (mol%) | 5 | 10 | 15 |

| Solvent | DMF | THF | DCM |

| Temperature (°C) | 0 | 10 | 25 |

Q. How can batch-to-batch variability in this compound impact experimental reproducibility, and how can this be mitigated?

Variability in PEG chain length (polydispersity) or residual solvents can alter reaction kinetics. To address this:

- Request additional QC data from suppliers: HPLC purity, NMR integration ratios (PEG vs. tert-butyl peaks), and residual solvent analysis.

- Perform pre-experiment calibration : Use a small aliquot to test coupling efficiency with a model substrate (e.g., glycine methyl ester) before scaling up.

- Apply statistical tools (e.g., ANOVA) to isolate batch effects vs. experimental variables .

Q. What strategies ensure efficient deprotection of the tert-butyl ester without damaging PEG chains or conjugated molecules?

- Acid selection : Use 95% TFA in DCM (2–4 hr, 0°C) for mild deprotection. Avoid prolonged exposure to prevent PEG chain scission.

- Monitoring : Track depletion of the tert-butyl signal (¹H NMR, δ 1.4 ppm) and confirm product integrity via LC-MS.

- Neutralization : Quench TFA with cold ether or ion-exchange resins to stabilize the free carboxylic acid .

Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

- Accelerated stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation kinetics via HPLC at intervals (0, 24, 48 hr).

- Control variables : Include buffers at pH 5.0 and 9.0 to assess pH sensitivity.

- Data interpretation : Calculate half-life (t₁/₂) using first-order kinetics and compare with structurally similar esters .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing contradictory data in PEGylation efficiency studies?

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences between reaction conditions.

- Multivariate regression to model interactions between variables (e.g., solvent polarity and temperature).

- Power analysis to ensure sample sizes are sufficient to detect effect sizes (α = 0.05, β = 0.8) .

Q. How should researchers modify synthetic protocols when scaling up this compound production for in vivo studies?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like mixing efficiency and cooling rates.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of esterification.

- Safety protocols : Follow guidelines for handling bulk PEG derivatives (e.g., ventilation, PPE) as per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.